molecular formula C14H14N2O2 B12857785 5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine

5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine

Cat. No.: B12857785
M. Wt: 242.27 g/mol
InChI Key: PJKHELRJVYJOCF-UHFFFAOYSA-N
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Description

5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine is an organic compound characterized by the presence of a dioxolane ring attached to a phenyl group, which is further connected to a pyridinamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine typically involves the formation of the dioxolane ring followed by its attachment to the phenyl group and subsequent coupling with the pyridinamine. One common method involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . This intermediate is then subjected to further reactions to introduce the phenyl and pyridinamine groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of eco-friendly reductants such as glucose in alkaline medium for the reduction steps . The process may also involve continuous removal of water using a Dean-Stark apparatus to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Mechanism of Action

The mechanism by which 5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be mediated by electron-transfer and proton-transfer mechanisms . Additionally, it may act as a ligand, forming coordination complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine is unique due to its combination of a dioxolane ring with a pyridinamine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of reactions and applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

5-[4-(1,3-dioxolan-2-yl)phenyl]pyridin-2-amine

InChI

InChI=1S/C14H14N2O2/c15-13-6-5-12(9-16-13)10-1-3-11(4-2-10)14-17-7-8-18-14/h1-6,9,14H,7-8H2,(H2,15,16)

InChI Key

PJKHELRJVYJOCF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CN=C(C=C3)N

Origin of Product

United States

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